molecular formula C19H15N3O B12936130 1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]- CAS No. 824394-95-8

1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-

Cat. No.: B12936130
CAS No.: 824394-95-8
M. Wt: 301.3 g/mol
InChI Key: BFKKXUPEFWVDOO-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a methoxy group and a pyridinyl-phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzimidazole under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various electrophiles under Friedel-Crafts conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like aluminum chloride for Friedel-Crafts alkylation or acylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzimidazole derivative, while reduction of a nitro group would yield an aminated benzimidazole derivative.

Scientific Research Applications

5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can confer distinct electronic properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

824394-95-8

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

6-methoxy-2-(2-pyridin-2-ylphenyl)-1H-benzimidazole

InChI

InChI=1S/C19H15N3O/c1-23-13-9-10-17-18(12-13)22-19(21-17)15-7-3-2-6-14(15)16-8-4-5-11-20-16/h2-12H,1H3,(H,21,22)

InChI Key

BFKKXUPEFWVDOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=CC=CC=N4

Origin of Product

United States

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